Fmoc-Dab(Dnp)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

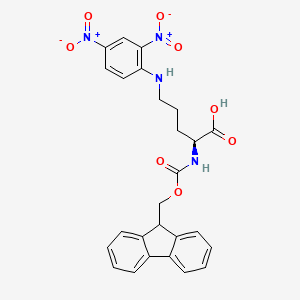

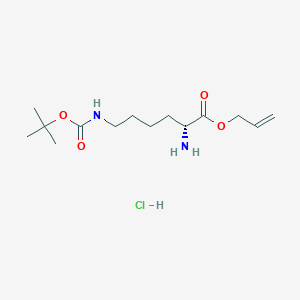

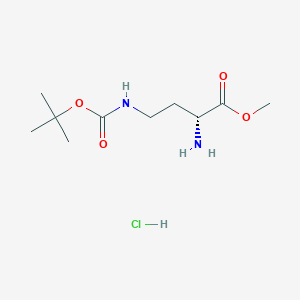

“Fmoc-Dab(Dnp)-OH” is a modified amino acid. Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote building blocks association1.

Synthesis Analysis

A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids2. Fmoc is widely used as a main amine protecting group in peptide synthesis1.

Molecular Structure Analysis

The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings1.

Chemical Reactions Analysis

The self-assembly of biomolecular building blocks has been extensively studied owing to their inherent biocompatibility and ability to form nanostructures with diverse morphologies1. By conjugating functional moieties, the modified self-assembly products can further offer unique and tunable morphologies of different functionalities1.

Physical And Chemical Properties Analysis

An increase in the hydrophobicity led to enhanced interaction of the Fmoc-dipeptide and DMPA molecules. The compression of the mixed monolayer could displace a significant fraction of the Fmoc-dipeptide from the monolayer. High hydrophobicity promoted self-assembly of the Fmoc-dipeptides over interaction with the phospholipid surface3.

科学研究应用

固相肽合成 (SPPS) 挑战

与之密切相关的衍生物 Fmoc-Dab(Mtt)-OH 因其正交保护的氨基酸结构单元特性而备受关注,这些特性在固相肽合成 (SPPS) 中至关重要。然而,由于在各种条件下迅速内酰胺化,导致其偶联效率较低。使用 DEPBT 作为偶联剂的替代方案可实现完全掺入,尽管它表明可能需要替代结构单元来避免繁琐的程序 (Pak-Lun Lam 等,2022).

抗菌纳米组装体

在纳米技术领域,Fmoc 修饰的自组装结构单元(包括类似于 Fmoc-Dab(Dnp)-OH 的衍生物)在抗菌应用中显示出巨大的前景。由这些结构单元形成的纳米组装体已成功掺入树脂基复合材料中,表现出显着的抗菌效果,同时不影响机械或光学性能,标志着生物医学材料开发向前迈出了一步 (L. Schnaider 等,2019).

基于水凝胶的纳米材料

由 Fmoc 保护的氨基酸(包括 Fmoc-Phe-OH)形成的水凝胶表现出非凡的特性,例如形成稳定的透明凝胶,可以包封和稳定荧光银纳米团簇。由于其荧光特性和稳定性,这些水凝胶及其银纳米团簇复合材料显示出在包括药物递送在内的各种应用中的潜力 (Subhasish Roy & A. Banerjee,2011).

与碳纳米管的杂化纳米材料

进一步扩展了 Fmoc 保护的氨基酸基水凝胶的应用,这些材料已被用于分散功能化的单壁碳纳米管 (f-SWCNT),从而创造出杂化水凝胶。这种杂化材料表现出增强的热稳定性和机械性能,以及电导率,使其适用于广泛的技术应用 (Subhasish Roy & A. Banerjee,2012).

安全和危害

未来方向

This study suggests that the adjustment of the hydrophobicity of the Fmoc-dipeptides within a defined range might optimize their efficiency for interaction with the lipid membranes3. A semiquantitative guide for the chemical design of Fmoc-dipeptides for biological applications is proposed3.

属性

IUPAC Name |

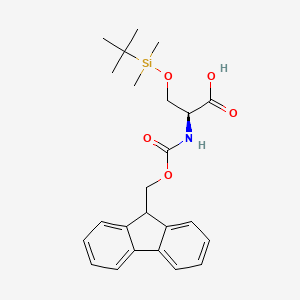

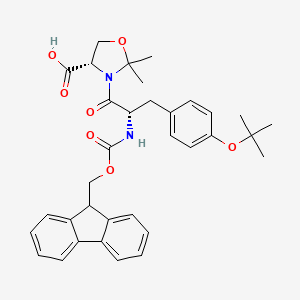

(2S)-4-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O8/c30-24(31)22(11-12-26-21-10-9-15(28(33)34)13-23(21)29(35)36)27-25(32)37-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,22,26H,11-12,14H2,(H,27,32)(H,30,31)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHWAVNNODKLBE-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Dab(Dnp)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

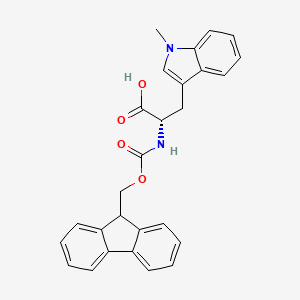

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)